6-Bromo-4-iodonicotinic acid

Description

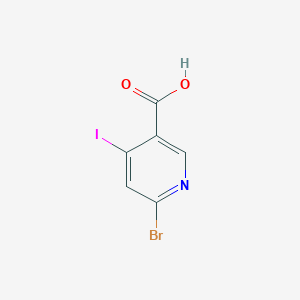

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-4-iodopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrINO2/c7-5-1-4(8)3(2-9-5)6(10)11/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOGAGPKWRKIOFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Br)C(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 6-Bromo-4-iodonicotinic Acid: Synthesis, Properties, and Strategic Applications in Chemical Synthesis

Abstract

6-Bromo-4-iodonicotinic acid is a halogenated pyridine derivative that serves as a strategic building block in modern organic synthesis and medicinal chemistry. Its value lies in the differential reactivity of its two halogen substituents—the iodo and bromo groups—which allows for selective, sequential functionalization. This technical guide provides an in-depth analysis of its chemical properties, a detailed, field-proven synthesis protocol, and an expert perspective on its reactivity and applications, particularly in the context of drug discovery and development.

Chemical Identity and Physicochemical Properties

6-Bromo-4-iodonicotinic acid is a key intermediate whose precise structure enables complex molecular architectures. The strategic placement of the bromine and iodine atoms on the nicotinic acid scaffold allows for regioselective cross-coupling reactions, a cornerstone of modern pharmaceutical synthesis.

| Property | Value | Source(s) |

| CAS Number | 1200130-82-0 | [1][2] |

| Molecular Formula | C₆H₃BrINO₂ | [1] |

| Molecular Weight | 327.90 g/mol | Inferred from formula |

| Purity | Typically ≥97% | [1] |

| Appearance | Tan to off-white solid | [3] |

| Storage Temperature | 4-8°C | [1] |

| Shipping Temperature | Room Temperature | [1] |

Synthesis of 6-Bromo-4-iodonicotinic Acid: A Mechanistic Approach

The synthesis of 6-Bromo-4-iodonicotinic acid is typically achieved through a directed ortho-metalation (DoM) strategy starting from 6-bromonicotinic acid. This approach provides excellent regioselectivity, which is critical for the final product's utility.

The core principle of this synthesis is the deprotonation of the C4 position of the pyridine ring, which is the most acidic proton due to the directing effects of the adjacent carboxylate and the ring nitrogen. A strong, sterically hindered base is required for this process. A lithium amide base, generated in situ from 2,2,6,6-tetramethylpiperidine (TMP) and n-butyllithium (n-BuLi), is highly effective. The steric bulk of TMP prevents nucleophilic addition to the pyridine ring, favoring deprotonation. The resulting aryllithium intermediate is then quenched with an electrophilic iodine source to yield the target molecule.

Experimental Protocol: Synthesis via Directed ortho-Metalation

This protocol is adapted from established procedures and is designed for robust and scalable synthesis.[3]

Step 1: Formation of the Lithium Amide Base

-

To a dry 10 L three-neck round-bottom flask under a nitrogen atmosphere, add freshly distilled 2,2,6,6-tetramethylpiperidine (TMP) (629 g, 4.46 mol) and dry tetrahydrofuran (THF) (3 L).

-

Cool the solution to below -55°C using a suitable cooling bath (e.g., acetone/dry ice).

-

Add n-butyllithium (n-BuLi) in hexanes (2.5 M, 1783 mL, 4.46 mol) dropwise over 2 hours, ensuring the internal temperature does not rise above -40°C.

-

Stir the resulting suspension for 30 minutes at a temperature below -40°C. The formation of the lithium tetramethylpiperidide (LiTMP) base is now complete.

Step 2: Deprotonation of 6-Bromonicotinic Acid

-

Add dry 6-bromonicotinic acid (300 g, 1.485 mol) in four portions to the LiTMP suspension.

-

Allow the reaction mixture to stir at -20°C for 2 hours. During this time, the color will change from orange to brown, indicating the formation of the lithiated intermediate.

Step 3: Iodination and Workup

-

In a separate dry flask, prepare a solution of iodine (I₂) (1130.8 g, 4.455 mol) in dry THF (3 L) and cool it to below -50°C under a nitrogen atmosphere.

-

Quickly transfer the reaction mixture from Step 2 into the pre-cooled iodine solution.

-

Allow the resulting mixture to warm to room temperature and stir overnight.

-

Remove the solvent under reduced pressure.

-

Suspend the residue in water (3 L) and wash with dichloromethane (DCM) (2 x 9 L) to remove unreacted iodine and organic impurities.

-

Acidify the aqueous layer to pH 2 by adding concentrated hydrochloric acid (HCl).

-

Collect the resulting precipitate by filtration, wash with water (600 mL) and petroleum ether (300 mL).

-

Dry the solid under vacuum at 60°C to afford 6-bromo-4-iodonicotinic acid as a tan solid (340 g, 70% yield).[3]

Synthesis Workflow Diagram

Caption: Directed ortho-metalation synthesis workflow.

Reactivity, Strategic Value, and Applications

The primary value of 6-bromo-4-iodonicotinic acid lies in the differential reactivity of the C-I and C-Br bonds. In palladium-catalyzed cross-coupling reactions, the carbon-iodine bond is significantly more labile and undergoes oxidative addition to the palladium center under much milder conditions than the carbon-bromine bond.[4] This chemoselectivity is the cornerstone of its utility.

Key Applications:

-

Sequential Cross-Coupling: Researchers can perform a selective reaction (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig amination) at the C4 position, leaving the C6-bromo group intact for a subsequent, different coupling reaction under more forcing conditions. This allows for the efficient and controlled construction of complex, unsymmetrical molecules from a single precursor.[4]

-

Pharmaceutical Intermediate: This compound is a valuable building block for synthesizing pharmacologically active agents. The pyridine core is a common scaffold in drug discovery, and the ability to introduce diverse substituents at the 4- and 6-positions is crucial for structure-activity relationship (SAR) studies.[5]

-

Fragment-Based Drug Discovery: As a substituted heterocyclic fragment, it can be used to build libraries of compounds for screening against various biological targets, such as protein kinases.

Reactivity Pathway Diagram

Caption: Sequential cross-coupling reaction strategy.

Safety and Handling

Proper handling of 6-bromo-4-iodonicotinic acid is essential to ensure laboratory safety. The compound should be handled in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE).

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

GHS Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

-

Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat are mandatory. For handling large quantities, respiratory protection may be necessary.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[1]

Conclusion

6-Bromo-4-iodonicotinic acid is more than just a chemical reagent; it is a strategic tool for the modern synthetic chemist. Its predictable, chemoselective reactivity enables the streamlined synthesis of complex molecular targets, significantly accelerating research and development timelines in the pharmaceutical and materials science industries. The robust synthesis protocol and well-defined reactivity profile make it an indispensable component of the advanced synthetic chemist's toolbox.

References

-

AOBChem. (n.d.). 6-Bromo-4-iodo-nicotinic acid. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-4-iodonicotinic Acid

This guide provides a comprehensive technical overview of 6-Bromo-4-iodonicotinic acid, a halogenated pyridine derivative of significant interest to researchers, scientists, and professionals in drug development. While specific experimental data for this compound is not widely published, this document outlines the established methodologies for determining its key physicochemical properties, drawing upon data from closely related analogs to provide context and expected values. The focus is on the causality behind experimental choices and the principles of data interpretation, ensuring a robust framework for laboratory investigation.

Introduction and Molecular Overview

6-Bromo-4-iodonicotinic acid belongs to a class of halogenated heterocyclic compounds that are pivotal building blocks in medicinal chemistry. The strategic placement of bromine and iodine atoms on the nicotinic acid scaffold offers distinct reactive handles for synthetic diversification, for instance, through selective cross-coupling reactions.[1] The differential reactivity of the carbon-iodine (C-I) bond, which is more susceptible to oxidative addition in palladium-catalyzed reactions than the carbon-bromine (C-Br) bond, allows for sequential and site-selective modifications, making this molecule a valuable precursor for complex pharmaceutical intermediates.[1]

Table 1: Core Molecular Identifiers for 6-Bromo-4-iodonicotinic Acid

| Identifier | Value | Source |

| Chemical Name | 6-Bromo-4-iodonicotinic acid | AOBChem[2] |

| CAS Number | 1200130-82-0 | AOBChem[2] |

| Molecular Formula | C₆H₃BrINO₂ | AOBChem[2] |

| Molecular Weight | 327.90 g/mol | Arctom Scientific[3] |

| Canonical SMILES | C1=C(C(=CN=C1Br)C(=O)O)I |

Synthesis Pathway

The synthesis of 6-Bromo-4-iodonicotinic acid has been described in patent literature, highlighting a multi-step process that leverages modern organic chemistry techniques. A representative synthetic route involves the directed ortho-metalation of a brominated nicotinic acid precursor.

A common synthetic approach begins with 6-bromonicotinic acid. This starting material is treated with a strong base, such as n-butyllithium in the presence of a bulky amine like 2,2,6,6-tetramethylpiperidine (TMP), to facilitate deprotonation at the 4-position. The resulting organolithium intermediate is then quenched with an iodine source to install the iodo group, yielding the desired 6-Bromo-4-iodonicotinic acid.

Caption: Synthetic workflow for 6-Bromo-4-iodonicotinic acid.

Determination of Physicochemical Properties

The following sections detail the standard, field-proven protocols for characterizing the physicochemical properties of a novel organic compound like 6-Bromo-4-iodonicotinic acid.

Melting Point

The melting point is a critical indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities will depress the melting point and broaden the range.

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the dry, crystalline 6-Bromo-4-iodonicotinic acid is finely ground and packed into a capillary tube to a height of approximately 3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube.

-

Measurement: The sample is heated slowly, at a rate of about 1-2°C per minute, especially when approaching the expected melting point.

-

Data Recording: The temperature at which the first liquid appears (onset) and the temperature at which the last solid crystal melts (completion) are recorded as the melting point range.

Table 2: Melting Points of Analogous Compounds

| Compound | Melting Point (°C) |

| 6-Bromonicotinic acid | 200-203 |

| 5-Bromonicotinic acid | 179-188 |

| Benzoic Acid (for comparison) | 122 |

This data provides an expected range for 6-Bromo-4-iodonicotinic acid, which is anticipated to have a relatively high melting point due to its rigid structure and potential for intermolecular hydrogen bonding and halogen bonding.

Solubility

Solubility is a crucial parameter in drug development, influencing formulation and bioavailability. A qualitative solubility profile can be established through systematic testing in a range of solvents.

Experimental Protocol: Qualitative Solubility Testing

-

Initial Test in Water: To a test tube containing approximately 25 mg of 6-Bromo-4-iodonicotinic acid, add 0.75 mL of water in portions, shaking vigorously after each addition. Observe for dissolution.

-

pH-Dependent Solubility:

-

If insoluble in water, test solubility in 5% aqueous NaOH and 5% aqueous NaHCO₃. Solubility in NaOH but not NaHCO₃ suggests a weakly acidic compound, while solubility in both indicates a stronger acidic nature (like a carboxylic acid).

-

Test solubility in 5% aqueous HCl to determine basicity (unlikely for this compound).

-

-

Organic Solvents: Test solubility in common organic solvents such as methanol, ethanol, dimethyl sulfoxide (DMSO), and dichloromethane (DCM).

Table 3: Predicted Solubility Profile of 6-Bromo-4-iodonicotinic Acid

| Solvent | Predicted Solubility | Rationale |

| Water | Sparingly soluble | The polar carboxylic acid group may be offset by the large, hydrophobic halogenated aromatic ring. |

| 5% NaOH (aq) | Soluble | The carboxylic acid will be deprotonated to form a soluble sodium salt. |

| 5% NaHCO₃ (aq) | Soluble | Carboxylic acids are typically acidic enough to react with sodium bicarbonate. |

| 5% HCl (aq) | Insoluble | The pyridine nitrogen is weakly basic, but this is significantly reduced by the electron-withdrawing carboxylic acid and halogen groups. |

| Methanol | Soluble | Polar protic solvent capable of hydrogen bonding. |

| DMSO | Soluble | Highly polar aprotic solvent. |

| Dichloromethane | Sparingly soluble | Nonpolar solvent, less likely to effectively solvate the polar carboxylic acid. |

digraph "Solubility_Testing_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];start [label="Start with Compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; water [label="Test in Water"]; naoh [label="Test in 5% NaOH"]; nahco3 [label="Test in 5% NaHCO₃"]; hcl [label="Test in 5% HCl"]; organic [label="Test in Organic Solvents\n(Methanol, DMSO, etc.)"];

start -> water; water -> naoh [label="If Insoluble"]; naoh -> nahco3 [label="If Soluble"]; naoh -> hcl [label="If Insoluble"]; hcl -> organic [label="If Insoluble"]; }

Sources

An In-depth Technical Guide to the Structure and Synthesis of 6-Bromo-4-iodonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 6-bromo-4-iodonicotinic acid, a halogenated pyridine derivative of interest in medicinal chemistry and drug development. The document delves into the intricacies of its synthesis, focusing on the strategic application of directed ortho-metalation, and outlines the analytical techniques for its characterization.

Introduction: Significance of Halogenated Nicotinic Acids

Halogenated nicotinic acid derivatives are a class of compounds that have garnered significant attention in the pharmaceutical and agrochemical industries. The introduction of halogen atoms onto the pyridine ring can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. 6-Bromo-4-iodonicotinic acid, with its distinct substitution pattern, serves as a versatile building block for the synthesis of more complex molecules, including kinase inhibitors and other biologically active agents.[1]

Structural Elucidation and Properties

The fundamental structure of 6-bromo-4-iodonicotinic acid comprises a pyridine ring substituted with a bromine atom at the 6-position, an iodine atom at the 4-position, and a carboxylic acid group at the 3-position.

| Property | Value | Source |

| Molecular Formula | C₆H₃BrINO₂ | [2] |

| Molecular Weight | 327.90 g/mol | Calculated |

| CAS Number | 1060814-74-7 | [2] |

| Appearance | Tan solid | [3] |

The precise arrangement of these functional groups is key to the molecule's reactivity and its utility in synthetic chemistry. The carboxylic acid group, an effective directing group, plays a crucial role in the regioselective synthesis of this compound.

Below is a diagram illustrating the chemical structure of 6-Bromo-4-iodonicotinic acid.

Caption: Chemical structure of 6-Bromo-4-iodonicotinic acid.

Synthesis of 6-Bromo-4-iodonicotinic Acid: A Directed ortho-Metalation Approach

The primary and most efficient route for the synthesis of 6-bromo-4-iodonicotinic acid is through the directed ortho-metalation (DoM) of 6-bromonicotinic acid.[3] This strategy offers high regioselectivity, which is often a challenge in the functionalization of substituted pyridines.

The Principle of Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful synthetic tool that involves the deprotonation of an aromatic ring at the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent.[4][5] The DMG, through its ability to coordinate with the lithium cation, kinetically enhances the acidity of the adjacent ortho-protons, guiding the deprotonation to that specific site.[4] In the case of 6-bromonicotinic acid, the carboxylic acid group acts as the DMG. The subsequent reaction of the resulting aryllithium intermediate with an electrophile introduces a new substituent exclusively at the ortho-position.

The general mechanism for the DoM of 6-bromonicotinic acid is depicted below.

Caption: Workflow of the Directed ortho-Metalation synthesis.

Detailed Experimental Protocol

The following protocol is adapted from established literature procedures for the synthesis of 6-bromo-4-iodonicotinic acid.[3]

Materials:

-

6-Bromonicotinic acid

-

2,2,6,6-Tetramethylpiperidine (TMP)

-

n-Butyllithium (n-BuLi) in hexane

-

Iodine (I₂)

-

Tetrahydrofuran (THF), anhydrous

-

Hexane, anhydrous

-

Dichloromethane (DCM)

-

Concentrated Hydrochloric Acid (HCl)

-

Petroleum ether

-

Water

Equipment:

-

Three-neck round-bottom flask

-

Dropping funnel

-

Low-temperature thermometer

-

Mechanical stirrer

-

Nitrogen inlet

-

Apparatus for vacuum distillation/evaporation

-

Filtration apparatus

Procedure:

-

Preparation of the Lithiating Agent: In a dry three-neck round-bottom flask under a nitrogen atmosphere, dissolve freshly distilled 2,2,6,6-tetramethylpiperidine (TMP) (3.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to below -55°C. To this, add n-butyllithium (n-BuLi) in hexane (3.0 eq) dropwise over 2 hours, maintaining the temperature below -40°C. Stir the resulting suspension for 30 minutes.

-

Directed ortho-Metalation: Add dry 6-bromonicotinic acid (1.0 eq) in portions to the prepared lithiating agent. Stir the suspension at -20°C for 2 hours. The reaction mixture will typically change color from orange to brown.

-

Iodination: Cool the reaction mixture to below -50°C. In a separate flask, prepare a solution of iodine (I₂) (3.0 eq) in anhydrous THF and cool it to a similar temperature. Quickly transfer the lithiated intermediate into the iodine solution under a nitrogen atmosphere.

-

Work-up and Isolation: Allow the reaction mixture to warm to room temperature and stir overnight. Remove the solvent under reduced pressure. Suspend the residue in water and wash with dichloromethane (DCM). Acidify the aqueous layer with concentrated HCl to a pH of 2. Collect the resulting precipitate by filtration.

-

Purification: Wash the collected solid with water and then with petroleum ether. Dry the product under vacuum at 60°C to afford 6-bromo-4-iodonicotinic acid as a tan solid. A typical yield for this reaction is around 70%.[3]

Structural Characterization

The identity and purity of the synthesized 6-bromo-4-iodonicotinic acid are confirmed using a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the protons at the 2 and 5 positions of the pyridine ring. The exact chemical shifts will be influenced by the presence of the three different substituents.

-

¹³C NMR: The carbon NMR spectrum will display six distinct signals for the six carbon atoms of the pyridine ring and the carboxylic acid. The chemical shifts of the carbons directly attached to the bromine and iodine atoms will be significantly affected.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the various functional groups present in the molecule. Key expected peaks include:

-

A broad O-H stretching band for the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.

-

A sharp C=O stretching band for the carbonyl group of the carboxylic acid, usually appearing around 1700 cm⁻¹.

-

C-Br and C-I stretching vibrations in the fingerprint region (below 1000 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 6-bromo-4-iodonicotinic acid. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be evident in the molecular ion and bromine-containing fragment peaks.

Conclusion

The synthesis of 6-bromo-4-iodonicotinic acid via directed ortho-metalation of 6-bromonicotinic acid is a robust and regioselective method. This in-depth guide provides the necessary theoretical background and a detailed experimental protocol for its successful synthesis and characterization. As a versatile synthetic intermediate, 6-bromo-4-iodonicotinic acid holds significant potential for the development of novel compounds in the fields of medicine and materials science.

References

-

AOBChem. (n.d.). 6-Bromo-4-iodo-nicotinic acid. Retrieved from [Link]

-

PubChem. (n.d.). 6-Bromonicotinic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). Retrieved from [Link]

-

Baran Lab. (n.d.). Directed Metalation: A Survival Guide. Retrieved from [Link]

Sources

Starting materials for 6-Bromo-4-iodonicotinic acid synthesis

An In-depth Technical Guide to the Synthesis of 6-Bromo-4-iodonicotinic Acid

Introduction

6-Bromo-4-iodonicotinic acid is a highly functionalized heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. Its unique substitution pattern, featuring a carboxylic acid, a bromine atom, and an iodine atom on the pyridine ring, makes it a versatile scaffold for creating complex molecular architectures. The differential reactivity of the C-Br and C-I bonds allows for selective, sequential cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the precise introduction of diverse functional groups. This guide provides a detailed, field-proven methodology for the synthesis of this key intermediate, focusing on the most direct and well-documented starting materials and reaction pathways.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic approach to 6-bromo-4-iodonicotinic acid points to a key disconnection at the C-I bond. The iodine atom can be installed via an electrophilic iodination reaction. Given the electronic nature of the pyridine ring, which is electron-deficient, a direct electrophilic aromatic substitution is challenging and often lacks regiocontrol. A more robust and widely adopted strategy is a directed ortho-metalation followed by quenching with an iodine source. This requires a starting material that is already suitably substituted to direct the metalation to the C-4 position.

The most practical and commonly cited precursor for this synthesis is 6-bromonicotinic acid .[1][2] This starting material possesses the required bromine at the 6-position and a carboxylic acid at the 3-position. The carboxylic acid group, after deprotonation, is a powerful directed metalation group (DMG), but direct lithiation can be complicated by reaction with the acidic proton. Therefore, the synthesis employs a strong, hindered base to selectively deprotonate the C-4 position of the pyridine ring, creating a nucleophilic carbanion that can then be trapped with molecular iodine.

Primary Synthetic Pathway: Directed ortho-Metalation of 6-Bromonicotinic Acid

The most efficient and well-documented route proceeds from commercially available 6-bromonicotinic acid. The core of this synthesis involves a highly regioselective iodination at the C-4 position facilitated by a lithium-tetramethylpiperidide (LTMP) base, which is generated in situ.

Mechanistic Principles and Rationale

The success of this synthesis hinges on the precise control of reactivity and regioselectivity.

-

In Situ Base Formation: The reaction begins by generating the powerful, non-nucleophilic, hindered base, Lithium 2,2,6,6-tetramethylpiperidide (LTMP). This is achieved by reacting n-butyllithium (n-BuLi) with 2,2,6,6-tetramethylpiperidine (TMP).[1] The use of a hindered base like LTMP is critical. It is sterically bulky enough to prevent nucleophilic addition to the pyridine ring or the carboxylate group, ensuring its primary function is as a proton abstractor.

-

Directed ortho-Metalation (DoM): The starting material, 6-bromonicotinic acid, is a dianion precursor. The first equivalent of base deprotonates the carboxylic acid, while the second equivalent of the strong LTMP base abstracts a proton from the most acidic C-H bond on the pyridine ring. The carboxylate group at C-3 directs this deprotonation specifically to the adjacent C-4 position. This step is performed at a low temperature (-20 °C) to ensure stability of the resulting organolithium intermediate.

-

Electrophilic Quench with Iodine: The newly formed carbanion at the C-4 position is a potent nucleophile. It is subsequently quenched by the addition of a solution of molecular iodine (I₂). The reaction mixture is cooled to a very low temperature (-50 °C) before the iodine solution is introduced to manage the exothermic nature of the quench and prevent side reactions, such as lithium-halogen exchange.[1] The iodine acts as an electrophile, reacting with the carbanion to form the stable C-I bond, yielding the desired product.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the synthetic procedure.

Caption: Synthetic workflow for 6-Bromo-4-iodonicotinic acid.

Quantitative Data and Reagent Summary

| Reagent | Molar Eq. | Purpose | Key Considerations |

| 6-Bromonicotinic acid | 1.0 | Starting Material | Must be thoroughly dried before use. |

| 2,2,6,6-Tetramethylpiperidine (TMP) | 3.0 | Hindered Base Precursor | Freshly distilled for best results. |

| n-Butyllithium (n-BuLi) | 3.0 | Strong Base | Highly pyrophoric; handle under inert atmosphere. |

| Iodine (I₂) | 3.0 | Electrophilic Iodinating Agent | A solution in dry THF is prepared beforehand. |

| Tetrahydrofuran (THF) | Solvent | Reaction Medium | Anhydrous (dry) grade is essential for success. |

Detailed Experimental Protocol

The following protocol is adapted from patent literature and represents a standard laboratory-scale synthesis.[1] All operations should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.

Part A: Preparation of the LTMP Base

-

To a dry 10 L three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add freshly distilled 2,2,6,6-tetramethylpiperidine (TMP) (629 g, 4.46 mol) and anhydrous tetrahydrofuran (THF) (3 L).

-

Cool the solution to below -55 °C using a suitable cooling bath (e.g., acetone/dry ice).

-

Add n-butyllithium (2.5 M solution in hexanes, 1783 mL, 4.46 mol) dropwise over 2 hours, ensuring the internal temperature does not rise above -40 °C.

-

After the addition is complete, stir the resulting orange suspension for an additional 30 minutes at a temperature below -40 °C.

Part B: Metalation and Iodination

-

To the freshly prepared LTMP suspension, add dry 6-bromonicotinic acid (300 g, 1.485 mol) in four portions.

-

Allow the reaction mixture to stir at -20 °C for 2 hours. During this time, the color will transition from orange to brown.

-

In a separate dry flask, prepare a solution of iodine (1130.8 g, 4.455 mol) in anhydrous THF (3 L) and cool it to below -50 °C.

-

Cool the main reaction mixture (the organolithium species) to below -50 °C and quickly transfer it into the pre-cooled iodine solution via cannula under positive nitrogen pressure.

-

Allow the resulting mixture to slowly warm to room temperature with continuous stirring overnight.

Part C: Product Isolation and Purification

-

Remove the reaction solvent under reduced pressure (rotary evaporation).

-

Suspend the residue in water (3 L) and wash with dichloromethane (DCM) (2 x 9 L) to remove unreacted iodine and other organic-soluble impurities.

-

Separate the aqueous layer and carefully acidify it by adding concentrated hydrochloric acid (HCl) until the pH reaches 2.

-

A precipitate will form. Collect the solid by filtration.

-

Wash the filter cake with water (600 mL) followed by petroleum ether (300 mL).

-

Dry the solid under vacuum at 60 °C to afford 6-bromo-4-iodonicotinic acid as a tan solid (340 g, 70% yield).

Conclusion

The synthesis of 6-bromo-4-iodonicotinic acid is most reliably achieved starting from 6-bromonicotinic acid via a directed ortho-metalation-iodination sequence. The key to success lies in the use of a strong, hindered base like LTMP and strict control of reaction temperatures to manage the formation and reactivity of the sensitive organolithium intermediate. This method provides a robust and scalable route to a valuable synthetic intermediate for applications in pharmaceutical research and beyond.

References

Sources

A Technical Guide to the Potential Applications of Dihalogenated Nicotinic Acids

Abstract: Dihalogenated nicotinic acids represent a pivotal class of chemical intermediates, offering a versatile scaffold for the development of novel therapeutic agents, advanced agrochemicals, and potentially new materials. The strategic incorporation of two halogen atoms onto the pyridine ring of nicotinic acid profoundly alters its electronic properties, lipophilicity, and metabolic stability, thereby creating a rich chemical space for innovation. This guide provides an in-depth exploration of the synthesis, key reactions, and diverse applications of these compounds. We will delve into their role as indispensable building blocks in the creation of pharmaceuticals targeting a range of diseases and their utility in synthesizing next-generation herbicides and insecticides. Detailed experimental protocols and mechanistic insights are provided to equip researchers, scientists, and drug development professionals with the foundational knowledge to harness the full potential of dihalogenated nicotinic acids.

Introduction: The Strategic Value of Dihalogenation

Nicotinic acid, or vitamin B3, is a fundamental biomolecule essential for cellular metabolism. Its pyridine carboxylic acid structure, however, is also a highly versatile platform for chemical modification. The introduction of halogen atoms is a time-honored strategy in medicinal chemistry to modulate a molecule's physicochemical properties.[1] Dihalogenation, in particular, offers a powerful tool to fine-tune these characteristics.

The presence of two electron-withdrawing halogen atoms, such as chlorine, significantly impacts the reactivity of the pyridine ring. For instance, in 2,6-dichloronicotinic acid, the chlorine atoms at the ortho positions to the nitrogen make the ring more susceptible to nucleophilic substitution, a key feature exploited in many synthetic pathways.[2] This enhanced reactivity, combined with changes in properties like acidity, solubility, and the ability to form halogen bonds, makes dihalogenated nicotinic acids highly sought-after building blocks in organic synthesis.[2][3]

This guide will focus on prominent isomers like 2,6-dichloronicotinic acid and 5,6-dichloronicotinic acid, exploring their synthesis and diverse applications that span from life-saving medicines to critical agricultural solutions.

Synthesis of Dihalogenated Nicotinic Acids

The synthesis of dihalogenated nicotinic acids can be achieved through various routes, often involving the chlorination of nicotinic acid derivatives or the hydrolysis of precursor molecules. The choice of method depends on the desired isomer and the available starting materials.

For example, 5,6-dichloronicotinic acid can be produced from the reaction of 6-hydroxynicotinic acid with a chlorinating agent. Another common precursor is 2,3-dichloro-5-(trichloromethyl)pyridine (DCTC), from which 5,6-dichloronicotinic acid can be prepared, highlighting the role of these compounds as important pesticide and pharmaceutical intermediates.[4] Similarly, 2,6-dichloronicotinic acid is often synthesized via precise chlorination techniques applied to nicotinic acid derivatives.

Experimental Protocol: Synthesis of 2,6-Dichloroisonicotinic Acid from Citrazinic Acid

This protocol details a common method for synthesizing a dihalogenated pyridine carboxylic acid, illustrating a typical laboratory procedure.[5]

Objective: To synthesize 2,6-dichloroisonicotinic acid via the chlorination of citrazinic acid.

Materials:

-

Citrazinic acid (10.35 g, 66.7 mmol)

-

Tetraethylammonium chloride (11.05 g, 66.7 mmol)

-

Phosphorus oxychloride (POCl₃) (20 mL, excess)

-

Crushed ice

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

Suspend citrazinic acid and tetraethylammonium chloride in phosphorus oxychloride in a reaction vessel equipped with a reflux condenser.

-

Heat the reaction mixture at 130°C for 18 hours.

-

Increase the temperature to 145°C and continue the reaction for an additional 2 hours.

-

Allow the mixture to cool to room temperature.

-

Slowly and carefully pour the reaction mixture onto crushed ice (150 g) to quench the reaction.

-

Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Concentrate the organic phase under reduced pressure to yield the solid product.

Expected Yield: Approximately 11.34 g (89%) of 2,6-dichloroisonicotinic acid as a white solid.[5]

Diagram: Synthetic Workflow for 2,6-Dichloroisonicotinic Acid

Caption: Inhibition of a pro-inflammatory enzyme by a dihalogenated nicotinic acid derivative.

Applications in Agrochemicals

The structural features of dihalogenated nicotinic acids make them ideal building blocks for potent agrochemicals, particularly herbicides and insecticides. [2][6]

Herbicides

2,6-Dichloronicotinic acid is a cornerstone for the synthesis of modern herbicides. [6]The presence and position of the chlorine atoms are critical for the biological activity of the final herbicidal compounds, enabling the development of selective and effective weed control agents. [6]This contributes directly to improved crop management and increased agricultural productivity.

Insecticides and Nitrification Inhibitors

Derivatives of chlorinated pyridines have long been used in agriculture. For example, 2-chloro-6-(trichloromethyl)pyridine, also known as nitrapyrin, is a well-established nitrification inhibitor. [7]It selectively targets Nitrosomonas bacteria, preventing the conversion of ammonium to nitrite in the soil, which helps to improve nitrogen fertilizer efficiency. [7]While not a direct derivative of a dihalogenated nicotinic acid, the synthesis and activity of such compounds inform the broader utility of chlorinated pyridines in agriculture. 5,6-Dichloronicotinic acid is also explicitly identified as a key intermediate for pesticides. [4]

Table 1: Overview of Dihalogenated Nicotinic Acid Applications

| Compound Isomer | Application Area | Specific Use/Target | Reference(s) |

| 2,6-Dichloronicotinic Acid | Pharmaceuticals | Intermediate for novel therapeutics, enzyme inhibitors (e.g., for metabolic disorders). | [2] |

| Agrochemicals | Key building block for the synthesis of advanced herbicides. | [2][6] | |

| 5,6-Dichloronicotinic Acid | Pharmaceuticals | Synthesis of compounds with potential activity against Alzheimer's disease; Acetylcholine catalysis inhibition. | [8][9] |

| Agrochemicals | Important intermediate for the synthesis of various pesticides. | [4] | |

| Chemical Synthesis | Used in the preparation of other halogenated nicotinic acids, such as 5-chloro-6-iodonicotinic acid. | [9] |

Experimental Workflow: Screening for Biological Activity

Once novel derivatives of dihalogenated nicotinic acids are synthesized, they must be screened for biological activity. The following is a generalized workflow for an in vitro enzyme inhibition assay.

Protocol: In Vitro Enzyme Inhibition Assay

Objective: To determine the inhibitory potential of a synthesized dihalogenated nicotinic acid derivative against a target enzyme.

Materials:

-

Purified target enzyme

-

Substrate for the enzyme

-

Buffer solution appropriate for the enzyme's activity

-

Synthesized dihalogenated nicotinic acid derivatives (test compounds)

-

Known inhibitor (positive control)

-

Solvent (e.g., DMSO) for dissolving compounds

-

96-well microplates

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of each test compound, positive control, and a vehicle control (solvent only) in DMSO. Create a series of dilutions to test a range of concentrations.

-

Assay Setup: In a 96-well plate, add the enzyme buffer, the target enzyme, and the test compound dilutions (or controls).

-

Pre-incubation: Incubate the plate for a set period (e.g., 15 minutes) at a controlled temperature to allow the compound to bind to the enzyme.

-

Reaction Initiation: Add the enzyme's substrate to all wells to start the reaction.

-

Detection: After a specific incubation time, measure the product formation using a microplate reader (e.g., by absorbance, fluorescence, or luminescence, depending on the assay).

-

Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration compared to the vehicle control. Determine the IC₅₀ value (the concentration of the inhibitor required to reduce enzyme activity by 50%).

Diagram: Workflow for Biological Activity Screening

Caption: A typical workflow from chemical synthesis to hit identification.

Conclusion and Future Outlook

Dihalogenated nicotinic acids are far more than simple chemical curiosities; they are enabling molecules that provide a robust foundation for innovation in both medicine and agriculture. The strategic placement of two halogen atoms unlocks unique chemical reactivity and modulates biological activity in predictable ways. This allows scientists to design and synthesize novel compounds with improved efficacy, selectivity, and metabolic properties.

The continued exploration of these scaffolds is likely to yield new classes of drugs for challenging diseases and more environmentally conscious agrochemicals. As synthetic methodologies become more advanced, the ability to precisely tailor the structure of these molecules will expand, opening up new avenues for research and development. The principles and applications outlined in this guide serve as a testament to the enduring power of halogenation in the design of functional molecules.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of 2,6-Dichloronicotinic Acid. Retrieved from [Link]

-

Buchanan, C., & Fitch, R. W. (n.d.). A Convenient Synthesis Of 2,6-Dichlorohomonicotinic Acid. Sycamore Scholars. Retrieved from [Link]

- Google Patents. (n.d.). CN102675196A - Method for preparing 5,6-chloronicotinic acid from 2,3-dichloro-5-trichlorine picoline (DCTC) short steaming residue.

-

National Toxicology Program. (n.d.). 2-Chloro-6-(trichloromethyl)pyridine (Nitrapyrin). Retrieved from [Link]

- Google Patents. (n.d.). US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Boosting Agricultural Yields: The Role of 2,6-Dichloronicotinic Acid in Herbicide Synthesis. Retrieved from [Link]

-

Płaziński, W., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 27(1), 123. MDPI. Retrieved from [Link]

-

ResearchGate. (n.d.). Oxidation of halogenated nicotinic acids. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed. Retrieved from [Link]

-

Setliff, F. L., & Greene, J. S. (1978). Some 2,5- and 5,6-dihalonicotinic acids and their precursors. 5. Journal of Chemical & Engineering Data, 23(1), 96-98. ACS Publications. Retrieved from [Link]

-

Campbell, N. E., & Aleem, M. I. (1965). THE EFFECT OF 2-CHLORO, 6-(TRICHLOROMETHYL) PYRIDINE ON THE CHEMOAUTOTROPHIC METABOLISM OF NITRIFYING BACTERIA. I. AMMONIA AND HYDROXYLAMINE OXIDATION BY NITROSOMONAS. Antonie Van Leeuwenhoek, 31, 124-36. Retrieved from [Link]

-

eJournal UM. (n.d.). Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). The inhibition of growth and cozymase synthesis in bacteria by halogen-substituted nicotinic acids. PMC. Retrieved from [Link]

-

Zhu, X., et al. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 25(18), 10341-10343. Retrieved from [Link]

-

Setliff, F. L. (1970). 2,5- and 5,6-Dihalonicotinic acids and their precursors. Journal of Chemical & Engineering Data, 15(4), 590-591. ACS Publications. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 5,6-Dichloronicotinic acid. PubChem. Retrieved from [Link]

-

Gaudineau, C., & Auclair, K. (2004). Inhibition of human P450 enzymes by nicotinic acid and nicotinamide. Biochemical and Biophysical Research Communications, 317(3), 950-6. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Direct Reductive Amination of Carbonyl Compounds Catalyzed by a Moisture Tolerant Tin(IV) Lewis Acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Biological Activity of Recently Discovered Halogenated Marine Natural Products. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Catalytic One-Pot Reductive Amination of Carboxylic Acids. Retrieved from [Link]

-

Maharaj, V., et al. (2024). Direct catalytic photodecarboxylative amination of carboxylic acids with diazirines: Divergent access to amines, hydrazines, and nitrogen-containing heterocycles. ChemRxiv. Cambridge Open Engage. Retrieved from [Link]

-

Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 56(4), 1363-1388. ACS Publications. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). The Halogen-Metal Interconversion Reaction and Its Application to the Synthesis of Nicotinic Acid Labeled With Isotopic Carbon. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). Nicotinic acid derivatives: Application and uses, review. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Inhibitory effects of niacin and its analogues on induction of ornithine decarboxylase activity by diethylnitrosamine in rat liver. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Nicotinic acid: an old drug with a promising future. PMC. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. Retrieved from [Link]

-

Royal Society of Chemistry. (2012). Cu-catalysed reductive amination of ketones with anilines using molecular hydrogen. Green Chemistry Blog. Retrieved from [Link]

-

Weitz, E., et al. (2022). Halogenating Enzymes for Active Agent Synthesis: First Steps Are Done and Many Have to Follow. International Journal of Molecular Sciences, 23(19), 11843. MDPI. Retrieved from [Link]

-

Ananikov, V. P., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Catalysts, 13(2), 421. MDPI. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Halogen atoms in the modern medicinal chemistry: hints for the drug design. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Spectral and biological changes induced in nicotinic acid and related compounds by ultraviolet light. PubMed. Retrieved from [Link]

Sources

- 1. Halogen atoms in the modern medicinal chemistry: hints for the drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. CN102675196A - Method for preparing 5,6-chloronicotinic acid from 2,3-dichloro-5-trichlorine picoline (DCTC) short steaming residue - Google Patents [patents.google.com]

- 5. 2,6-Dichloroisonicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. biosynth.com [biosynth.com]

- 9. 5,6-Dichloronicotinic acid | 41667-95-2 [chemicalbook.com]

An In-depth Technical Guide to the Predicted Spectroscopic Data of 6-Bromo-4-iodonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-4-iodonicotinic acid is a halogenated pyridine derivative with potential applications in medicinal chemistry and materials science. As a substituted nicotinic acid, it presents a versatile scaffold for the synthesis of more complex molecules. The precise characterization of this compound is paramount for its effective utilization, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose.

This guide provides a detailed predictive analysis of the spectroscopic data for 6-Bromo-4-iodonicotinic acid. It is important to note that as of the writing of this document, experimental spectroscopic data for this specific compound is not widely available in the public domain. Therefore, the following sections are based on a thorough analysis of its chemical structure, the fundamental principles of spectroscopy, and a comparative study of structurally analogous compounds. This predictive approach offers a robust framework for researchers to anticipate and interpret the spectroscopic features of 6-Bromo-4-iodonicotinic acid.

Molecular Structure and Key Features

To understand the predicted spectroscopic data, a clear visualization of the molecular structure is essential.

Figure 1: Molecular structure of 6-Bromo-4-iodonicotinic acid.

Predicted ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 8.90 - 9.10 | Singlet | - |

| H-5 | 8.20 - 8.40 | Singlet | - |

| COOH | 12.0 - 14.0 | Broad Singlet | - |

Interpretation and Rationale

The aromatic region of the ¹H NMR spectrum of 6-Bromo-4-iodonicotinic acid is expected to show two signals corresponding to the two protons on the pyridine ring.

-

H-2: This proton is situated between the nitrogen atom and the iodine-bearing carbon. The strong electron-withdrawing effect of the adjacent nitrogen atom and the deshielding influence of the iodine will cause this proton to resonate at a significantly downfield chemical shift, predicted to be in the range of 8.90 - 9.10 ppm. Due to the absence of adjacent protons, this signal is expected to be a singlet.

-

H-5: This proton is adjacent to the bromine-bearing carbon and the carbon with the carboxylic acid group. The electron-withdrawing nature of both the bromine and the carboxylic acid group will also lead to a downfield shift, although likely less pronounced than for H-2. A predicted chemical shift range of 8.20 - 8.40 ppm is reasonable. This signal is also anticipated to be a singlet as there are no neighboring protons.

-

COOH Proton: The acidic proton of the carboxylic acid group is highly deshielded and will appear as a broad singlet at a very downfield chemical shift, typically between 12.0 and 14.0 ppm. The broadness of the signal is due to hydrogen bonding and chemical exchange.

Predicted ¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150.0 - 153.0 |

| C-3 | 138.0 - 141.0 |

| C-4 | 105.0 - 108.0 |

| C-5 | 145.0 - 148.0 |

| C-6 | 130.0 - 133.0 |

| COOH | 165.0 - 168.0 |

Interpretation and Rationale

The ¹³C NMR spectrum of 6-Bromo-4-iodonicotinic acid is expected to display six distinct signals, corresponding to the six unique carbon atoms in the molecule.

-

C-4 (Iodo-substituted): The carbon atom directly bonded to the iodine atom (C-4) is expected to be the most upfield of the aromatic carbons due to the heavy atom effect of iodine. A chemical shift in the range of 105.0 - 108.0 ppm is predicted.

-

C-6 (Bromo-substituted): The carbon atom attached to the bromine (C-6) will also be shifted upfield compared to an unsubstituted carbon, but less so than the iodo-substituted carbon. A range of 130.0 - 133.0 ppm is anticipated.

-

C-2 and C-5: These carbons are adjacent to the ring nitrogen. C-2 is also influenced by the nearby iodine, while C-5 is adjacent to the carboxylic acid group. Both will be significantly deshielded, with predicted chemical shifts in the ranges of 150.0 - 153.0 ppm and 145.0 - 148.0 ppm, respectively.

-

C-3 (Carboxylic acid-substituted): The carbon bearing the carboxylic acid group will be deshielded, with an expected chemical shift in the range of 138.0 - 141.0 ppm.

-

COOH Carbon: The carbonyl carbon of the carboxylic acid group will be the most downfield signal in the spectrum, with a predicted chemical shift in the range of 165.0 - 168.0 ppm.

Predicted IR Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C=O (Carboxylic Acid) | 1700 - 1730 | Strong |

| C=C, C=N (Aromatic Ring) | 1400 - 1600 | Medium to Strong |

| C-O (Carboxylic Acid) | 1200 - 1300 | Medium |

| C-I | 500 - 600 | Medium |

| C-Br | 600 - 700 | Medium |

Interpretation and Rationale

The IR spectrum of 6-Bromo-4-iodonicotinic acid will be characterized by the following key absorptions:

-

O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid, which is broadened by hydrogen bonding.

-

C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration of the carboxylic acid is predicted to appear in the range of 1700-1730 cm⁻¹.

-

Aromatic C-H Stretch: Medium intensity bands between 3000 and 3100 cm⁻¹ are expected from the C-H stretching vibrations of the pyridine ring.

-

Aromatic Ring Vibrations: A series of medium to strong bands in the 1400-1600 cm⁻¹ region will correspond to the C=C and C=N stretching vibrations within the aromatic pyridine ring.

-

C-Halogen Stretches: The C-I and C-Br stretching vibrations are expected to appear in the fingerprint region of the spectrum, at approximately 500-600 cm⁻¹ and 600-700 cm⁻¹, respectively.

Predicted Mass Spectrometry

Mass Spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and structural elucidation.

Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Interpretation |

| [M]⁺ | 326.8, 328.8 | Molecular ion with bromine isotopic pattern |

| [M-Br]⁺ | 247.9 | Loss of Bromine |

| [M-I]⁺ | 200.9 | Loss of Iodine |

| [M-COOH]⁺ | 281.8, 283.8 | Loss of carboxylic acid group |

| [C₅H₂NBrI]⁺ | 281.8, 283.8 | Loss of COOH |

| [C₅H₂NI]⁺ | 203.9 | Loss of Br and COOH |

| [C₅H₂NBr]⁺ | 155.9, 157.9 | Loss of I and COOH |

Interpretation and Rationale

-

Molecular Ion: The molecular formula of 6-Bromo-4-iodonicotinic acid is C₆H₃BrINO₂. The calculated monoisotopic mass is approximately 326.8 g/mol . Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion, with two peaks of almost equal intensity at m/z 326.8 and 328.8.

-

Fragmentation Pattern: The molecule is expected to fragment in a predictable manner under electron ionization (EI) conditions. Key fragmentation pathways would include the loss of the halogen atoms and the carboxylic acid group.

Figure 2: Predicted Mass Spectrometry Fragmentation Pathway.

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed above.

1. NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve 5-10 mg of 6-Bromo-4-iodonicotinic acid in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication may be required.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set appropriate spectral width, acquisition time, and relaxation delay.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set a wider spectral width compared to ¹H NMR.

-

A longer acquisition time and a larger number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Process the data similarly to the ¹H spectrum.

-

2. IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR setup.

-

Record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

-

3. Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

Ionization: Volatilize the sample by heating the probe. In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV) to generate positively charged ions.

-

Mass Analysis: The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and the signal is processed to generate a mass spectrum.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic analysis of 6-Bromo-4-iodonicotinic acid. The predicted NMR, IR, and MS data, along with their interpretations, offer a valuable resource for researchers working with this compound. The provided experimental protocols outline the standard procedures for obtaining this data. It is anticipated that when experimental data becomes available, it will be in close agreement with the predictions laid out in this guide, which are grounded in the fundamental principles of chemical spectroscopy and a comparative analysis of related molecular structures.

References

[1] AOBChem. 6-Bromo-4-iodo-nicotinic acid. (n.d.). [2] PubChem. 6-bromo-4-iodonicotinaldehyde. (n.d.). [3] ChemicalBook. 6-Bromonicotinic acid. (2025). [4] PubChem. 5-Bromonicotinic acid. (n.d.). [5] PubChem. 2-Bromoisonicotinic acid. (n.d.). [6] ChemicalBook. Nicotinic acid(59-67-6) 1H NMR spectrum. (n.d.). [7] NIST Chemistry WebBook. Benzene, 1-bromo-4-iodo-. (n.d.).

Sources

- 1. aobchem.com [aobchem.com]

- 2. PubChemLite - 6-bromo-4-iodonicotinaldehyde (C6H3BrINO) [pubchemlite.lcsb.uni.lu]

- 3. 6-Bromonicotinic acid | 6311-35-9 [chemicalbook.com]

- 4. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 5. Nicotinic acid(59-67-6) 1H NMR spectrum [chemicalbook.com]

- 6. 5-Bromonicotinic acid | C6H4BrNO2 | CID 88707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Bromoisonicotinic acid | C6H4BrNO2 | CID 222701 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Strategic Suzuki Coupling Reactions with 6-Bromo-4-iodonicotinic Acid

Introduction: A Bifunctional Scaffold for Complex Synthesis

In the landscape of medicinal chemistry and materials science, pyridine-based structures are of paramount importance. 6-Bromo-4-iodonicotinic acid emerges as a particularly valuable building block due to its trifunctional nature: a carboxylic acid for amide bond formation or other derivatizations, and two distinct halogen atoms—iodine and bromine—poised for selective carbon-carbon bond formation. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthesis, celebrated for its functional group tolerance and reliability in constructing biaryl and heteroaryl motifs.[1][2]

This guide provides an in-depth exploration of the strategic application of 6-Bromo-4-iodonicotinic acid in Suzuki coupling reactions. We will move beyond simple procedural lists to explain the fundamental principles governing chemoselectivity and provide robust, field-tested protocols for the selective functionalization of this versatile scaffold.

The Core Principle: Harnessing Differential Halogen Reactivity

The ability to selectively functionalize one halogen in the presence of the other is the key to unlocking the synthetic potential of 6-Bromo-4-iodonicotinic acid. This selectivity is not arbitrary; it is governed by fundamental differences in the bond dissociation energies (BDEs) of the carbon-halogen bonds.

The Carbon-Iodine (C-I) bond is inherently weaker and more polarized than the Carbon-Bromine (C-Br) bond.[3] This has a direct consequence on the rate-determining step of the Suzuki catalytic cycle: the oxidative addition of the palladium(0) catalyst to the aryl halide.[4][5]

Reactivity Hierarchy: R-I > R-Br >> R-Cl[6][7]

Because the C-I bond has a lower BDE, the palladium catalyst will preferentially undergo oxidative addition at the 4-position (iodo) under milder conditions, leaving the C-Br bond at the 6-position intact.[3][8] This predictable reactivity allows for a sequential, stepwise approach to building molecular complexity.

Figure 1: Workflow for the sequential Suzuki coupling of 6-Bromo-4-iodonicotinic acid.

Protocol I: Chemoselective Suzuki Coupling at the C4-Iodo Position

This protocol is optimized for the selective reaction at the more reactive C-I bond, yielding a 4-aryl-6-bromonicotinic acid intermediate. This intermediate is a valuable product in its own right or can be used in a subsequent coupling reaction.

Experimental Protocol

-

Reagent Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine 6-Bromo-4-iodonicotinic acid (1.0 eq.), the desired arylboronic acid (1.1-1.3 eq.), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq.).

-

Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment. This is critical as oxygen can oxidize the Pd(0) catalyst, leading to inactivation and side reactions like homocoupling.[5]

-

Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1). Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03-0.05 eq.) or a combination of Pd(OAc)₂ (0.02 eq.) and a phosphine ligand like PPh₃ (0.08 eq.).

-

Reaction Execution: Place the flask in a preheated oil bath and stir vigorously at a controlled temperature (typically 80-90 °C). The lower temperature helps ensure selectivity for the C-I bond.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting 6-Bromo-4-iodonicotinic acid is consumed (typically 4-12 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate and water.

-

Carefully acidify the aqueous layer with 1M HCl to a pH of ~3-4. The carboxylic acid product will precipitate.

-

If a precipitate forms, it can be collected by filtration, washed with water, and dried.

-

Alternatively, extract the aqueous layer multiple times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 4-aryl-6-bromonicotinic acid.

Data Summary: Conditions for Selective C4-Arylation

| Entry | Arylboronic Acid | Catalyst (mol%) | Base (eq.) | Solvent | Temp (°C) | Approx. Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2.5) | Dioxane/H₂O | 85 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) / PPh₃ (8) | K₃PO₄ (3.0) | Toluene/H₂O | 80 | 88-96 |

| 3 | 3-Fluorophenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2.5) | Dioxane/H₂O | 85 | 82-90 |

| 4 | Thiophene-2-boronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ (2.5) | DMF/H₂O | 90 | 75-85 |

Yields are approximate and can vary based on scale and purification efficiency.

Protocol II: Sequential Suzuki Coupling at the C6-Bromo Position

This protocol utilizes the 4-aryl-6-bromonicotinic acid intermediate from Protocol I to introduce a second, different aryl group at the less reactive C-Br position.

Causality Behind Experimental Choices

Activating the stronger C-Br bond typically requires more forcing conditions. This can be achieved by:

-

Higher Temperatures: Increasing the thermal energy helps overcome the higher activation barrier for oxidative addition.

-

Stronger Bases: Bases like K₃PO₄ are often more effective than Na₂CO₃ for less reactive halides.

-

Advanced Catalysts: Using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, or P(t-Bu)₃) can significantly accelerate the oxidative addition to the C-Br bond.[9][10] These ligands promote the formation of a more reactive, coordinatively unsaturated Pd(0) species.

Experimental Protocol

-

Reagent Setup: In a dry Schlenk flask, combine the 4-aryl-6-bromonicotinic acid (1.0 eq.), the second arylboronic acid (1.2-1.5 eq.), and K₃PO₄ (3.0 eq.).

-

Inert Atmosphere: Establish an inert atmosphere as described in Protocol I.

-

Solvent and Catalyst Addition: Add the degassed solvent (e.g., Toluene/H₂O or Dioxane/H₂O). Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.) and the specialized ligand (e.g., SPhos, 0.08 eq.).

-

Reaction Execution: Heat the mixture with vigorous stirring to a higher temperature (typically 100-110 °C).

-

Monitoring & Work-up: Follow the procedures outlined in Protocol I for monitoring, work-up, and purification.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Yoneda Labs [yonedalabs.com]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]

Sonogashira Coupling at the 4-Iodo Position of Nicotinic Acid: A Comprehensive Technical Guide

An Application Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of C-C Bond Formation in Heterocycles

The Sonogashira cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1][2] First reported by Kenkichi Sonogashira in 1975, this palladium- and copper-co-catalyzed transformation has become a cornerstone of modern organic synthesis.[3][4] Its value is particularly pronounced in medicinal chemistry and drug development, where the introduction of rigid alkynyl moieties into complex molecular scaffolds can significantly influence pharmacological properties.[5][6]

This guide provides an in-depth exploration of the Sonogashira coupling as applied to a challenging yet valuable substrate: 4-iodonicotinic acid. Nicotinic acid (Vitamin B3) and its derivatives are prevalent structural motifs in pharmaceuticals. The ability to functionalize the 4-position of this pyridine ring opens a direct route to novel chemical entities with potential applications as nicotinic receptor agonists, among other therapeutic targets.[1] We will delve into the mechanistic underpinnings, provide detailed, field-proven protocols, and offer a comprehensive troubleshooting guide to empower researchers to successfully employ this reaction.

Mechanistic Principles: The "Why" Behind the Reaction

A thorough understanding of the reaction mechanism is critical for rational optimization and troubleshooting. The Sonogashira reaction operates through two interconnected, synergistic catalytic cycles: a palladium cycle and a copper cycle.[4]

The Dual Catalytic Cycle

The generally accepted mechanism proceeds as follows:

-

Palladium Cycle (The Main Engine):

-

Reductive Activation: A Pd(II) precatalyst, such as Pd(PPh₃)₂Cl₂, is reduced in situ to the active Pd(0) species.

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-iodine bond of 4-iodonicotinic acid. This is often the rate-limiting step and results in a Pd(II) intermediate.[7][8] The high reactivity of the C-I bond makes aryl iodides excellent substrates, often allowing for milder reaction conditions compared to bromides or chlorides.[1][9]

-

Transmetalation: The alkyne, activated by the copper cycle, is transferred from copper to the palladium center.

-

Reductive Elimination: The final step involves the reductive elimination of the desired product, the 4-alkynyl-nicotinic acid, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4]

-

-

Copper Cycle (The Alkyne Activator):

-

Coordination and Acidification: The copper(I) co-catalyst (typically CuI) coordinates to the terminal alkyne. This coordination increases the acidity of the terminal proton.[10]

-

Deprotonation: In the presence of an amine base, the acidic alkyne proton is removed to form a copper(I) acetylide intermediate.[11]

-

Transfer: This copper acetylide is the species that engages in the transmetalation step with the palladium intermediate.

-

The synergy between these two cycles allows the reaction to proceed under mild conditions, a significant advantage over earlier methods.[1][12]

Caption: Figure 1: The Dual Pd/Cu Catalytic Cycle.

The Copper-Free Variant

While highly efficient, the use of a copper co-catalyst can lead to an undesirable side reaction: the oxidative homocoupling of the terminal alkyne to form a diyne (Glaser coupling).[7] For applications in drug development, residual copper in the final active pharmaceutical ingredient (API) is a major concern. This has led to the development of copper-free Sonogashira protocols.[13]

In the absence of copper, the reaction relies solely on the palladium catalyst. The mechanism is thought to involve the formation of a palladium-alkyne π-complex, which increases the alkyne's acidity enough for deprotonation by a strong base, followed by the standard oxidative addition and reductive elimination steps.[9] These reactions may require more forcing conditions (higher temperatures) or more specialized ligand systems to achieve high efficiency.[13]

Key Parameters and Optimization for 4-Iodonicotinic Acid

The unique structure of 4-iodonicotinic acid, featuring both a potentially coordinating pyridine nitrogen and an acidic carboxylic acid proton, presents specific challenges that must be addressed through careful selection of reaction parameters.

| Parameter | Recommended Choice & Rationale |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄: Standard, reliable, and commercially available choices for most applications.[9] For challenging couplings: Consider catalysts with bulky, electron-rich ligands (e.g., those based on XPhos or SPhos) which can accelerate the rate-limiting oxidative addition step.[7] |

| Copper Co-catalyst | Copper(I) Iodide (CuI): The most common and effective co-catalyst. Use at low loadings (1-5 mol%) to minimize Glaser homocoupling.[8] |

| Base | Triethylamine (TEA) or Diisopropylamine (DIPA): These amine bases are standard and often serve as both the base and a co-solvent.[2][8] Crucial Consideration for Nicotinic Acid: The amine base will react with the carboxylic acid to form an ammonium carboxylate salt. This is generally not detrimental to the coupling and can improve solubility. However, at least one extra equivalent of base is required to account for this acid-base reaction. Alternative: Inorganic bases like K₂CO₃ or Cs₂CO₃ can be used, particularly in copper-free protocols, but may require different solvent systems. |

| Solvent | Tetrahydrofuran (THF) or Dimethylformamide (DMF): Both are excellent solvents for this reaction.[14] DMF offers better solubility for the nicotinic acid salt but has a higher boiling point, making removal more difficult. Critical Step: Solvents must be thoroughly degassed (e.g., via freeze-pump-thaw cycles or sparging with argon/nitrogen) to prevent oxidation and deactivation of the Pd(0) catalyst.[15] |

| Temperature | Room Temperature to 60 °C: The high reactivity of the aryl iodide often allows the reaction to proceed at or slightly above room temperature.[1][8] If the reaction is sluggish, gentle heating (40-60 °C) is recommended.[15] Overheating can lead to catalyst decomposition and side product formation. |

| Atmosphere | Inert (Argon or Nitrogen): Absolutely essential. The Pd(0) catalyst is sensitive to oxygen and will decompose, appearing as a black precipitate ('palladium black').[15] All manipulations should be performed using Schlenk line or glovebox techniques. |

Detailed Experimental Protocols

The following protocols are designed as robust starting points for the Sonogashira coupling of 4-iodonicotinic acid. Researchers should monitor reactions by TLC or LC-MS to determine the optimal reaction time.

Experimental Workflow Overview

Caption: Figure 2: General Experimental Workflow.

Protocol 1: Standard Pd/Cu Co-Catalyzed Coupling

Materials:

-

4-Iodonicotinic acid (1.0 equiv)

-

Terminal alkyne (1.1-1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2-5 mol%)

-

Copper(I) iodide (CuI) (1-2.5 mol%)

-

Triethylamine (TEA) (3.0-4.0 equiv)

-

Anhydrous, degassed THF or DMF

-

Standard glassware for inert atmosphere chemistry (Schlenk flask, etc.)

Procedure:

-

Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 4-iodonicotinic acid (1.0 equiv), Pd(PPh₃)₂Cl₂ (e.g., 0.03 equiv), and CuI (e.g., 0.015 equiv).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a fully inert atmosphere.

-

Reagent Addition: Through a septum, add anhydrous, degassed solvent (e.g., THF) to dissolve the solids. Add the triethylamine (3.0-4.0 equiv) followed by the terminal alkyne (1.1 equiv) via syringe.

-

Reaction: Stir the mixture at room temperature. The solution may change color from light yellow to a darker brown or red. Monitor the reaction progress by TLC or LC-MS every 1-2 hours. If the reaction is slow after 4 hours, gently heat to 40-50 °C.

-

Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with diethyl ether and filter through a pad of Celite® to remove the catalyst and salts.

-

Purification: Concentrate the filtrate in vacuo. Dissolve the residue in water and acidify to pH ~4-5 with 1M HCl. The product will often precipitate and can be collected by filtration. If it remains in solution, extract with a suitable organic solvent (e.g., ethyl acetate). Further purification can be achieved by flash column chromatography if necessary.

Protocol 2: Copper-Free Sonogashira Coupling

Materials:

-